[(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl ring substituted with an acetylamino group and an isopropyl-amino group, along with an acetic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the acetylamino group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the isopropyl-amino group: This can be accomplished through amination reactions using isopropylamine and suitable catalysts.
Incorporation of the acetic acid moiety: This step typically involves carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
[(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid can be compared with other similar compounds, such as:
[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid: Differing by the substitution of the isopropyl group with a methyl group.
[(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid: Differing by the substitution of the isopropyl group with an ethyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(4-acetamidocyclohexyl)-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)15(8-13(17)18)12-6-4-11(5-7-12)14-10(3)16/h9,11-12H,4-8H2,1-3H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBTZPWRQPDNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCC(CC1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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